molecular formula C16H17NO4 B2423684 3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid CAS No. 1016504-35-0

3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid

Cat. No.: B2423684
CAS No.: 1016504-35-0
M. Wt: 287.315
InChI Key: JTTAEMDQEYBCQM-UHFFFAOYSA-N
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Description

3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a propan-2-yl carbamoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Carbamoylation: The propan-2-yl carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium catalysts.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds or other interactions with active sites, while the naphthalene core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxylic acid: Lacks the methoxy and carbamoyl groups, making it less versatile in terms of chemical reactivity and applications.

    3-Methoxynaphthalene-2-carboxylic acid: Similar structure but lacks the carbamoyl group, which may reduce its potential interactions with biological targets.

    3-{[(Methyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid: Similar but with a methyl group instead of a propan-2-yl group, which can affect its steric and electronic properties.

Biological Activity

3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid (CAS No. 1016504-35-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure

The compound features a naphthalene core substituted with a propan-2-yl carbamoyl group and a methoxy group, contributing to its biological activity. The structural formula can be represented as follows:

C15H17NO4\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4

Anticancer Activity

Recent studies have indicated that naphthalene derivatives exhibit significant anticancer properties. For instance, compounds with similar naphthalene structures have been shown to induce apoptosis in cancer cells by targeting multiple signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of tumor suppressor genes like p53 .

Case Study:
In vitro experiments demonstrated that derivatives of naphthoquinone, a related structure, showed selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. The most promising compounds exhibited IC50 values ranging from 5.8 µM to 20.6 µM against A549 cells, suggesting that structural modifications significantly influence their anticancer efficacy .

CompoundIC50 (µM)Activity Type
Compound 95.8Anticancer
Compound 1620.6Anticancer
Compound 1038.5Moderate Anticancer
Compound 11146.2Low Anticancer

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity is also noteworthy. Similar naphthalene derivatives have been shown to inhibit COX-2 expression, which is often upregulated in various tumors and inflammatory conditions . This inhibition could lead to reduced inflammation and tumor progression.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of certain naphthalene derivatives, which may prevent neuronal cell death through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses . These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound is believed to involve several mechanisms:

  • Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating pathways that lead to mitochondrial damage and reactive oxygen species (ROS) generation.
  • COX-2 Inhibition: By inhibiting COX-2, the compound could reduce prostaglandin synthesis, thereby alleviating inflammation and potentially slowing tumor growth.
  • DNA Interaction: Similar compounds have been shown to interact directly with DNA, causing damage that triggers apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the naphthalene ring significantly affect biological activity. For example, the presence of specific substituents on the aromatic moiety can enhance anticancer activity while maintaining low toxicity towards non-cancerous cells .

Properties

IUPAC Name

3-[2-oxo-2-(propan-2-ylamino)ethoxy]naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(2)17-15(18)9-21-14-8-12-6-4-3-5-11(12)7-13(14)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTAEMDQEYBCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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